[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate
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Overview
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate is a complex organic molecule with significant biological and chemical properties. This compound is structurally related to glucocorticoids, a class of steroid hormones that play a crucial role in regulating inflammation and immune responses.
Preparation Methods
The synthesis of this compound involves multiple steps, starting from basic steroidal precursors. The synthetic route typically includes:
Oxidation and Reduction Reactions: These reactions are used to introduce the necessary functional groups at specific positions on the steroid backbone.
Esterification: This step involves the formation of ester bonds to link different parts of the molecule.
Purification: Techniques such as chromatography are employed to purify the final product.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize specific functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory and autoimmune diseases due to its glucocorticoid-like properties.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes involved in inflammation and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar compounds include other glucocorticoids such as:
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.
Betamethasone: A synthetic glucocorticoid used to treat various inflammatory conditions.
Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects.
Compared to these compounds, [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate may offer unique advantages in terms of its specific binding affinity and selectivity for glucocorticoid receptors .
Properties
Molecular Formula |
C34H43NO9 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C34H43NO9/c1-32-15-13-22(36)17-21(32)9-10-23-24-14-16-34(42,33(24,2)18-25(37)29(23)32)26(38)19-44-28(40)12-11-27(39)35-30(31(41)43-3)20-7-5-4-6-8-20/h4-8,17,23-25,29-30,37,42H,9-16,18-19H2,1-3H3,(H,35,39)/t23-,24-,25-,29+,30?,32-,33-,34-/m0/s1 |
InChI Key |
DISFQMPWWPLXIG-BALCVWFCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C)O |
Origin of Product |
United States |
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